molecular formula C11H13NO3 B014012 2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane CAS No. 109065-57-8

2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane

Cat. No. B014012
M. Wt: 207.23 g/mol
InChI Key: KRCNRDPXOZLDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane” is a chemical compound with the molecular formula C11H13NO3 . It has an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da . It is also known by other names such as “1-Propanone, 3- (1,3-dioxolan-2-yl)-1- (3-pyridinyl)-” and "4-Oxo-4- (3-pyridyl)-butanal monoethyleneglycol acetal" .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-pyridin-3-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(9-2-1-5-12-8-9)3-4-11-14-6-7-15-11/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCNRDPXOZLDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393117
Record name 3-(1,3-Dioxolan-2-yl)-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane

CAS RN

109065-57-8
Record name 3-(1,3-Dioxolan-2-yl)-1-(pyridin-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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